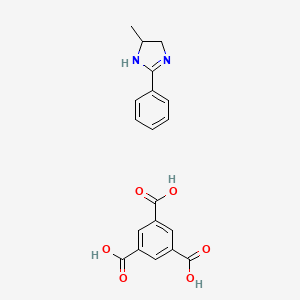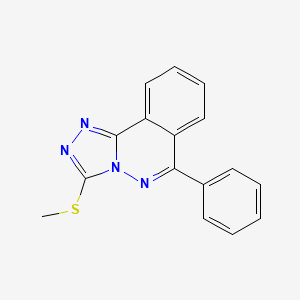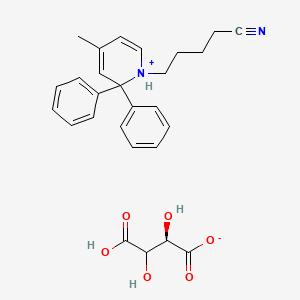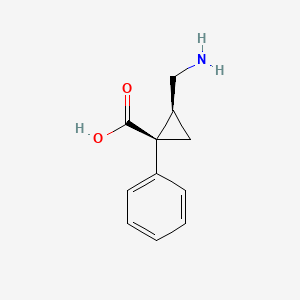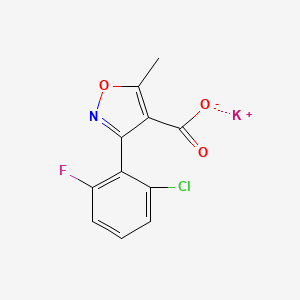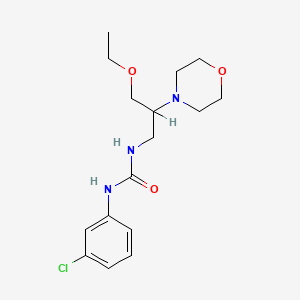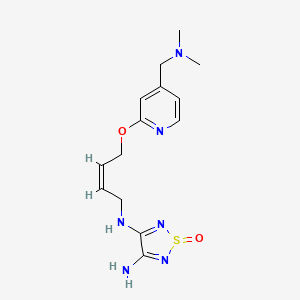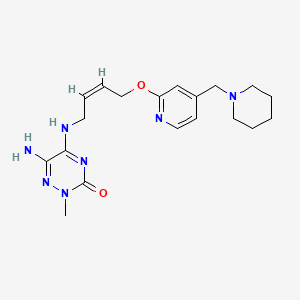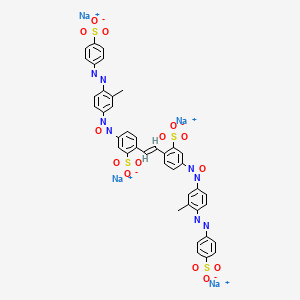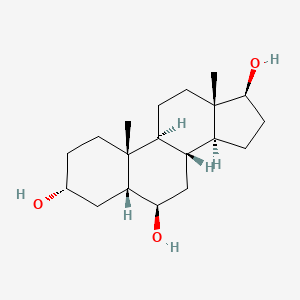
3alpha,6beta,17beta-Trihydroxy-5beta-androstane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,6beta,17beta-Trihydroxy-5beta-androstane is a steroidal compound characterized by three hydroxyl groups located at the 3alpha, 6beta, and 17beta positions on the androstane skeleton This compound is part of the androstane family, which includes various biologically active steroids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane typically involves multi-step organic synthesis. One common approach starts with the precursor 5beta-androstane, which undergoes selective hydroxylation at the 3alpha, 6beta, and 17beta positions. This process often requires the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
3alpha,6beta,17beta-Trihydroxy-5beta-androstane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The hydroxyl groups at the 3alpha, 6beta, and 17beta positions play a crucial role in its binding affinity and activity. These interactions can modulate various biochemical pathways, influencing physiological processes such as hormone regulation and metabolic functions.
Comparison with Similar Compounds
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid: A bile acid with hydroxyl groups at the 3alpha, 7alpha, and 12beta positions.
3alpha-hydroxy-5beta-androstan-17-one: A metabolite of testosterone with hydroxyl and oxo groups at the 3alpha and 17 positions, respectively.
Uniqueness: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
Properties
CAS No. |
218784-11-3 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3R,5R,6R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,17+,18-,19+/m1/s1 |
InChI Key |
OFAZPSYXUKIJIK-QQNUCYJVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(C4)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


